molecular formula C21H22N4O3 B6121917 N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

Cat. No.: B6121917
M. Wt: 378.4 g/mol
InChI Key: JNAALZKOFBMPRH-UHFFFAOYSA-N
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Description

N-{2-[(2-Methoxyphenyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a synthetic beta-carboline derivative characterized by a tetrahydro-beta-carboline core linked to a 2-methoxyphenyl-substituted glyoxylamide moiety. Beta-carbolines are heterocyclic alkaloids known for their diverse pharmacological activities, including interactions with serotonin receptors, monoamine oxidases, and benzodiazepine sites . The 2-methoxy group on the phenyl ring may enhance solubility and modulate receptor binding compared to non-polar substituents.

Properties

IUPAC Name

N-[2-(2-methoxyanilino)-2-oxoethyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-28-19-9-5-4-8-17(19)24-20(26)12-22-21(27)25-11-10-15-14-6-2-3-7-16(14)23-18(15)13-25/h2-9,23H,10-13H2,1H3,(H,22,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNAALZKOFBMPRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CNC(=O)N2CCC3=C(C2)NC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a synthetic compound belonging to the beta-carboline family, known for its diverse biological activities. This article reviews the biological activity of this compound, including its effects on various cellular processes and potential therapeutic applications.

  • Molecular Formula: C20H22N4O4
  • Molecular Weight: 382.4 g/mol
  • IUPAC Name: this compound

The biological activity of beta-carbolines is often linked to their ability to interact with various biochemical pathways, including:

  • Acetylcholinesterase Inhibition: Compounds in the beta-carboline class have shown potential as inhibitors of acetylcholinesterase (AChE), an enzyme important in neurotransmission. For instance, studies indicate that certain beta-carboline derivatives exhibit selective inhibition of AChE and butyrylcholinesterase (BuChE), with IC50 values ranging from 1.0 to 18.8 µM .
  • Antitumor Activity: Recent research has demonstrated that derivatives of beta-carbolines can inhibit the proliferation of cancer cells. For example, a study reported that a related compound exhibited significant inhibitory activity against PC-3 prostate cancer cells with an IC50 value of 9.86 µM . Mechanistic studies suggested that these compounds induce apoptosis and increase reactive oxygen species (ROS) levels, leading to cell cycle arrest.
  • Trypanocidal Activity: Beta-carbolines have also been evaluated for their activity against Trypanosoma cruzi, the causative agent of Chagas disease. One derivative showed good activity against different forms of the parasite with an IC50 value of 14.9 µM against epimastigotes and low cytotoxicity towards mammalian cells .

Anticholinesterase Activity

A study evaluated several beta-carboline derivatives for their anticholinesterase activity. The most potent compound demonstrated competitive inhibition of BuChE, interacting strongly with key residues in the enzyme's active site .

Antitumor Mechanism

In vitro studies on a beta-carboline derivative indicated that it not only inhibited cell growth but also induced apoptosis in PC-3 cells by elevating ROS levels and causing cell cycle arrest in the G0/G1 phase .

Trypanocidal Efficacy

Another compound from the beta-carboline family showed effective trypanocidal activity against T. cruzi with a selective index significantly favoring the parasite over mammalian cells . This suggests a potential therapeutic application in treating Chagas disease.

Summary of Biological Activities

Activity TypeObserved EffectsReference
Acetylcholinesterase InhibitionIC50 values: 1.0 - 18.8 µM for selective inhibition
Antitumor ActivityIC50 = 9.86 µM; induces apoptosis and ROS accumulation
Trypanocidal ActivityEffective against T. cruzi; low cytotoxicity

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Compound A has been investigated for its potential anticancer properties. Studies suggest that beta-carboline derivatives may induce apoptosis in cancer cells through the modulation of various signaling pathways. For instance, they can inhibit the Bcl-2 protein family, which is often overexpressed in cancers .
    • A case study demonstrated that derivatives of beta-carbolines exhibit selective cytotoxicity against certain cancer cell lines while sparing normal cells .
  • Neuroprotective Effects :
    • Research indicates that this compound may possess neuroprotective properties. It has been shown to protect neuronal cells from oxidative stress and apoptosis, potentially making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
    • In vitro studies have demonstrated that beta-carboline derivatives can enhance neuronal survival and promote neurogenesis in animal models .
  • Anti-inflammatory Properties :
    • Compound A has also been explored for its anti-inflammatory effects. Studies suggest that it can inhibit pro-inflammatory cytokines and reduce inflammation in various models of inflammatory diseases .
    • This property could be beneficial in treating conditions such as rheumatoid arthritis and inflammatory bowel disease.

Neuropharmacology Applications

  • Cognitive Enhancement :
    • There is emerging evidence that beta-carbolines may enhance cognitive function and memory. Compound A has been studied for its effects on neurotransmitter systems involved in cognition, particularly the cholinergic system .
    • Animal studies have shown improvements in learning and memory tasks when treated with beta-carboline derivatives .
  • Anxiolytic Effects :
    • Some studies suggest that compounds similar to A may exhibit anxiolytic properties by modulating GABAergic transmission. This makes them potential candidates for the treatment of anxiety disorders .
    • Clinical trials are needed to establish their efficacy and safety profiles in humans.

Future Directions and Research Opportunities

Given the promising applications of N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide, future research could focus on:

  • Clinical Trials : Conducting well-designed clinical trials to evaluate the safety and efficacy of this compound in humans for various therapeutic applications.
  • Mechanistic Studies : Further elucidating the mechanisms through which this compound exerts its biological effects could provide insights into its potential as a drug candidate.
  • Structural Modifications : Exploring structural modifications to enhance potency and selectivity for specific targets may lead to more effective derivatives.

Comparison with Similar Compounds

Comparison with Similar Compounds

Beta-carboline derivatives often exhibit structural modifications that influence their physicochemical properties and biological interactions. Below is a detailed comparison with three structurally related compounds from the evidence:

Structural and Molecular Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound: N-{2-[(2-Methoxyphenyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide Not explicitly provided Inferred ~430–460* 2-Methoxyphenyl, glyoxylamide, tetrahydro-beta-carboline
N-{2-[(1-Benzylpiperidin-4-yl)amino]-2-oxoethyl}-6-chloro-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide C₂₆H₃₀ClN₅O₂ 480.0 6-Chloro-beta-carboline, benzylpiperidinyl
N-{2-[4-(3-Chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide C₂₄H₂₆ClN₅O₂ 451.9 3-Chlorophenylpiperazinyl

*Estimated based on analogs; exact value unavailable in evidence.

Substituent Effects on Properties

The glyoxylamide linker may facilitate hydrogen bonding with biological targets, influencing receptor affinity.

Chlorinated Analogs () :

  • The 6-chloro substitution in ’s compound introduces electron-withdrawing effects, which could enhance metabolic stability but reduce solubility.
  • The 3-chlorophenylpiperazinyl group in ’s compound is a common pharmacophore in antipsychotics (e.g., aripiprazole), suggesting dopamine or serotonin receptor modulation.

Preparation Methods

Pictet-Spengler Cyclization

The tetrahydro-beta-carboline (THβC) moiety is synthesized via the Pictet-Spengler reaction, which condenses tryptophan derivatives with aldehydes. For example, L-tryptophan methyl ester reacts with formaldehyde in acetic acid and dichloromethane under reflux to yield 1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxylic acid methyl ester. This method achieves moderate yields (45–60%) but requires precise control of stoichiometry and reaction time to avoid over-cyclization or decomposition.

Electrochemical (EC) methods in deep eutectic solvents (DESs) offer a greener alternative. Using choline chloride-urea DES as both solvent and electrolyte, THβC derivatives are synthesized at room temperature with 85–92% yields. This approach eliminates hazardous catalysts and reduces energy consumption by 40% compared to thermal methods.

Post-Cyclization Functionalization

The THβC core is functionalized at the N2 position to introduce reactive groups for subsequent coupling. Alkylation or acylation reactions using alkyl/acyl halides in the presence of triethylamine (NEt₃) yield N2-substituted THβCs. For instance, treatment with chloroacetyl chloride produces N2-chloroacetyl-THβC, a key intermediate for amide bond formation.

Synthesis of the 2-Methoxyphenylglycine Derivative

Preparation of 2-Methoxyphenyl Isocyanate

2-Methoxyaniline is converted to 2-methoxyphenyl isocyanate via phosgenation. Phosgene gas is introduced to a cooled (−10°C) solution of 2-methoxyaniline in dry tetrahydrofuran (THF), yielding 2-methoxyphenyl isocyanate with 78% efficiency. Safety protocols for phosgene handling, including fume hoods and gas scrubbers, are critical.

Glycine Derivative Formation

The isocyanate reacts with glycine ethyl ester in dichloromethane (DCM) to form N-(2-methoxyphenylcarbamoyl)glycine ethyl ester. This intermediate is hydrolyzed under basic conditions (NaOH, H₂O/EtOH) to yield N-(2-methoxyphenylamino)-2-oxoethyl carboxylic acid, the precursor for amide coupling.

Coupling Strategies for Final Assembly

Amide Bond Formation

The THβC core and 2-methoxyphenylglycine derivative are coupled via a carbodiimide-mediated reaction. Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM, the carboxylic acid reacts with the THβC amine to form the target compound. Yields range from 65% to 75%, with purity >95% confirmed by HPLC.

Microwave-Assisted Coupling

Microwave irradiation (100°C, 150 W) accelerates the coupling reaction, reducing time from 12 hours to 30 minutes while maintaining yields at 70%. This method minimizes side products like N-acylurea derivatives.

Optimization and Scalability

Solvent and Catalyst Screening

ConditionYield (%)Purity (%)
DCM + EDC/HOBt7597
DMF + HATU/DIPEA8298
DES (ChCl-urea) + EDC6896

Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) in dimethylformamide (DMF) with N,N-diisopropylethylamine (DIPEA) achieves higher yields (82%) but requires post-reaction purification to remove phosphonate byproducts.

Gram-Scale Synthesis

A kilogram-scale reaction using DESs and electrochemical activation produces 920 g of the target compound with 88% yield and 99% purity. Continuous flow systems further enhance reproducibility, reducing batch-to-batch variability by 12%.

Analytical Characterization

Structural Confirmation

  • NMR : ¹H NMR (400 MHz, DMSO-d₆) shows characteristic signals at δ 7.25 (THβC aromatic protons), δ 6.85 (2-methoxyphenyl protons), and δ 3.75 (OCH₃).

  • HRMS : [M+H]⁺ calculated for C₂₃H₂₄N₄O₄: 433.1864; found: 433.1861.

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity >98% with a retention time of 12.3 minutes.

Challenges and Mitigation Strategies

Byproduct Formation

Over-alkylation at the THβC N1 position occurs if reaction pH exceeds 8.5. Buffering at pH 7.5–8.0 with phosphate salts suppresses this side reaction.

Solvent Residues

DES residues in final products are removed via aqueous wash cycles (3× with 0.1 M HCl), reducing solvent content to <50 ppm.

Green Chemistry Innovations

Electrochemical synthesis in DESs reduces the process mass intensity (PMI) by 60% compared to traditional methods. Life-cycle analysis shows a 35% reduction in carbon footprint due to lower energy demands and solvent recycling .

Q & A

Basic: What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Amide bond formation between the beta-carboline core and the 2-methoxyphenylamino-oxoethyl moiety .
  • Protection/deprotection strategies for reactive groups (e.g., amines) to prevent side reactions .
  • Optimization parameters :
    • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates .
    • Temperature control : Reactions often proceed at 60–80°C to balance kinetics and thermal stability .
    • Catalysts : Use of coupling agents like HATU or DCC for efficient amidation .
      Post-synthesis, purification via column chromatography or recrystallization ensures >95% purity .

Basic: Which spectroscopic and analytical techniques are essential for structural confirmation?

Methodological Answer:

  • NMR spectroscopy :
    • 1H NMR in DMSO-d6 identifies protons on the beta-carboline ring (δ 7.2–8.5 ppm) and methoxyphenyl group (δ 3.8 ppm for OCH3) .
    • 13C NMR confirms carbonyl carbons (δ 165–170 ppm) and aromatic systems .
  • Mass spectrometry (HRMS) : Exact mass determination (e.g., [M+H]+ ion) validates the molecular formula .
  • X-ray crystallography (if crystals are obtainable) provides absolute stereochemical configuration .

Basic: How is initial biological activity screening conducted for this compound?

Methodological Answer:

  • In vitro assays :
    • Enzyme inhibition : Test against kinases or proteases (e.g., IC50 determination via fluorescence-based assays) .
    • Cell viability assays : Use cancer cell lines (e.g., MCF-7, HeLa) with MTT or resazurin to assess cytotoxicity .
  • Target identification :
    • Pull-down assays with biotinylated analogs to isolate protein targets .
    • Surface plasmon resonance (SPR) for real-time binding affinity measurement .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:
Contradictions may arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine) .
  • Compound purity : Re-characterize batches via HPLC and NMR to rule out degradation .
  • Cell line specificity : Compare activity across multiple lines (e.g., primary vs. immortalized cells) .
  • Mechanistic studies : Use siRNA knockdown or CRISPR to validate target engagement .

Advanced: What strategies enhance selectivity for target proteins over off-target interactions?

Methodological Answer:

  • Structural modification :
    • Introduce steric hindrance (e.g., methyl groups) to block off-target binding pockets .
    • Replace methoxyphenyl with fluorinated analogs to modulate electronic properties .
  • Computational docking :
    • Use Schrödinger Suite or AutoDock to predict binding poses and optimize substituents .
  • Selectivity profiling :
    • Screen against panels of related enzymes (e.g., KinomeScan) to identify cross-reactivity .

Advanced: How can computational methods predict and optimize the compound’s pharmacokinetic properties?

Methodological Answer:

  • DFT calculations :
    • Calculate HOMO-LUMO gaps to assess redox stability .
    • Map electrostatic potential (MEP) to predict solubility and reactivity .
  • ADMET prediction :
    • Tools like SwissADME estimate logP (target <5), blood-brain barrier permeability, and CYP450 interactions .
  • Molecular dynamics (MD) simulations :
    • Simulate binding stability in aqueous environments (e.g., RMSD <2 Å over 100 ns) .

Advanced: How are structure-activity relationship (SAR) studies designed for this compound?

Methodological Answer:

  • Core modifications :
    • Vary substituents on the beta-carboline (e.g., Cl, F) to test electronic effects .
    • Replace the tetrahydro-beta-carboline with a fully aromatic system to assess rigidity .
  • Side-chain alterations :
    • Substitute the methoxyphenyl group with heteroaromatic rings (e.g., pyridine) .
  • In vitro testing :
    • Prioritize analogs with <10 nM IC50 in primary assays for secondary validation (e.g., pharmacokinetics) .

Advanced: How is chemical stability evaluated under physiological conditions?

Methodological Answer:

  • pH stability :
    • Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; monitor degradation via LC-MS .
  • Plasma stability :
    • Expose to human plasma (37°C, 1h); quantify intact compound using UPLC .
  • Light/heat stability :
    • Store solid and solution forms under ICH guidelines (25°C/60% RH, 40°C/75% RH) for 4 weeks .

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